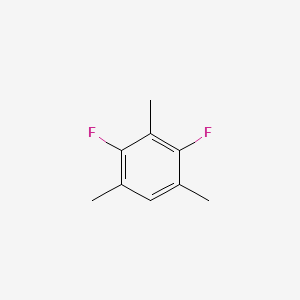

2,4-二氟-1,3,5-三甲基苯

描述

2,4-Difluoro-1,3,5-trimethylbenzene, also known as 2,4-DFMTB, is a chemical compound with the molecular formula C9H11F2. This compound is widely used in scientific research due to its unique properties and potential applications.

科学研究应用

燃烧性质和动力学建模

2,4-二氟-1,3,5-三甲基苯,作为1,3,5-三甲基苯(三甲苯)的衍生物,在研究燃烧性质方面具有潜在应用。对三甲苯的研究涉及表征其燃烧性质,包括冲击点火延迟、层流燃烧速度和在高压流动反应器中的氧化反应性。已构建了其燃烧的详细化学动力学模型,有助于理解全球燃烧现象,包括点火延迟和燃烧速度(Diévart等,2013年)。

光化学互变

在价键异构化学的背景下研究了全氟-1,3,5-三甲基苯的光化学互变,这是一种相关化合物。在紫外辐射下,全氟-1,3,5-三甲基苯可以可逆异构为全氟-1,2,4-三甲基苯。这项研究为理解类似分子的光化学性质和潜在应用开辟了途径,包括2,4-二氟-1,3,5-三甲基苯(Barlow, Haszeldine, & Kershaw, 1974)。

亲电性氟去甲基化

使用特定试剂在温和条件下对类似化合物1,3,5-三甲氧基苯进行氟去甲基化的研究已经进行。这可以为在类似条件下研究2,4-二氟-1,3,5-三甲基苯的反应提供见解,为合成化学中的潜在应用提供可能(Banks et al., 1999)。

在环境设置中的生物降解性

已经研究了三甲基苯异构体在各种条件下的生物降解性,这对于理解2,4-二氟-1,3,5-三甲基苯的环境影响和降解途径是相关的。这些研究有助于评估这种化合物在受污染的含水层或其他环境设置中的持久性和生态影响(Fichtner, Fischer, & Dornack, 2019)。

超分子化学应用

已经探讨了基于1,3,5-三甲基苯的支架在超分子化学中的应用。这表明2,4-二氟-1,3,5-三甲基苯在组织分子识别元素方面具有潜在应用,从而有助于开发新型宿主-客体系统或分子传感器(Wang & Hof, 2012)。

聚合物材料合成中的氧化

已经催化了三甲基苯的氧化以产生苯三羧酸,这是重要的聚合物材料。这种方法提供了一种经济、环保的方法,可以用于从2,4-二氟-1,3,5-三甲基苯合成材料(Hirai et al., 2006)。

作用机制

Target of Action

It is known that this compound is a derivative of trimethylbenzene, which is a significant component of aromatic hydrocarbons . Aromatic hydrocarbons are known to interact with various biological targets, including enzymes and receptors, leading to a range of biological effects .

Mode of Action

Studies on similar compounds suggest that the presence of fluorine atoms can influence the compound’s reactivity and interactions with its targets . For instance, the reaction mechanisms and kinetics of the atmospheric reaction of the 1,3,5-trimethylbenzene (1,3,5-TMB) with the OH radical were studied, and the product channels of formation of the 1,3,5-TMB trioxide (ROOOH), OH-adducts and Criegee intermediate (CI) have been identified .

Result of Action

It is known that aromatic hydrocarbons can have various effects at the molecular and cellular level, depending on their specific structure and the biological targets they interact with .

Action Environment

The action of 2,4-Difluoro-1,3,5-trimethylbenzene can be influenced by various environmental factors. For instance, the atmospheric oxidation of 1,3,5-trimethylbenzene is mainly initiated by the OH radical, and the bicyclic peroxy radical (BPR) is the key intermediate during the oxidation . The main chemical fate of the BPR depends on levels of NOx (NOx = NO2 + NO). The major pathway is the reaction with NO in polluted urban areas, which is responsible for tropospheric ozone production .

属性

IUPAC Name |

2,4-difluoro-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFSIQSIVNEENG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1F)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278859 | |

| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-1,3,5-trimethylbenzene | |

CAS RN |

392-61-0 | |

| Record name | NSC10358 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-difluoro-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

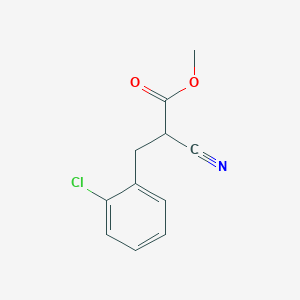

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1595635.png)

![2-Thiophenecarboxylic acid, 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-3-methyl-, methyl ester](/img/structure/B1595644.png)

![7-Hydroxy-4-methyl-2h-benzo[h]chromen-2-one](/img/structure/B1595658.png)